1-(2-chloroquinolin-3-yl)ethan-1-ol
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Overview
Description
1-(2-Chloroquinolin-3-yl)ethan-1-ol is an organic compound with the molecular formula C11H10ClNO and a molecular weight of 207.7 g/mol. This compound is part of the quinoline family, which is known for its significant pharmacological and medicinal properties . The presence of the chloro group and the ethan-1-ol moiety in its structure makes it a versatile compound in various chemical reactions and applications.
Preparation Methods
The synthesis of 1-(2-chloroquinolin-3-yl)ethan-1-ol typically involves the regioselective O-alkylation of amides with electrophiles in the presence of silver nanoparticles . The reaction of equimolar 3-acetyl-6-chloro-4-phenylquinolin-2(1H)-one and 2-chloro-3-(chloromethyl)quinolines in DMSO solution under reflux conditions leads to the formation of the desired product . This method is efficient and provides high yields, making it suitable for industrial production.
Chemical Reactions Analysis
1-(2-Chloroquinolin-3-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the chloro group to other functional groups.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include silver nanoparticles, DMSO, and various electrophiles . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Chloroquinolin-3-yl)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound exhibits significant antimicrobial activity against various bacteria and fungi.
Industry: The compound is used in the synthesis of photosensitive materials and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2-chloroquinolin-3-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s chloro group and ethan-1-ol moiety allow it to bind to various enzymes and receptors, leading to its biological effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-(2-Chloroquinolin-3-yl)ethan-1-ol can be compared with other quinoline derivatives such as:
2-Chloroquinoline-3-carbaldehyde: Known for its antimicrobial and antimalarial properties.
1-(2-Chloroquinolin-3-yl)methoxy-6-chloro-4-phenylquinolin-3-yl ethanones: Used in the synthesis of natural products and pharmaceuticals.
The uniqueness of this compound lies in its specific structure, which provides distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
CAS No. |
94741-37-4 |
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Molecular Formula |
C11H10ClNO |
Molecular Weight |
207.7 |
Purity |
95 |
Origin of Product |
United States |
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